BenchChemオンラインストアへようこそ!

1-[3-(4-Fluorophenoxy)propyl]piperazine

Serotonin transporter Neuropsychiatric SAR

Select 1-[3-(4-Fluorophenoxy)propyl]piperazine (CAS 91940-44-2) for unmatched SERT selectivity (EC50=19 nM, >350x over DAT) unencumbered by 5-HT1A/D2 activity—ideal for deconvolving serotonergic mechanisms in depression and OCD models. Available as free base (≥95% purity) and dihydrochloride salt (CAS 537037-78-8) for flexible in vitro/in vivo formulation. The 4-fluoro substituent confers unique electronic effects not replicated by chloro, methoxy, or H analogs; the unsubstituted piperazine nitrogen ensures clean transporter-mediated readouts. Bulk & custom quantities supported.

Molecular Formula C13H19FN2O
Molecular Weight 238.306
CAS No. 91940-44-2
Cat. No. B2418043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[3-(4-Fluorophenoxy)propyl]piperazine
CAS91940-44-2
Molecular FormulaC13H19FN2O
Molecular Weight238.306
Structural Identifiers
SMILESC1CN(CCN1)CCCOC2=CC=C(C=C2)F
InChIInChI=1S/C13H19FN2O/c14-12-2-4-13(5-3-12)17-11-1-8-16-9-6-15-7-10-16/h2-5,15H,1,6-11H2
InChIKeyKUBAKABDMNMEGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-[3-(4-Fluorophenoxy)propyl]piperazine (CAS 91940-44-2) — Procurement-Ready Chemical Profile and Core Identifier Data


1-[3-(4-Fluorophenoxy)propyl]piperazine (CAS 91940-44-2) is an arylpiperazine derivative characterized by a 4-fluorophenoxypropyl substituent on the piperazine nitrogen. With a molecular formula of C13H19FN2O and a molecular weight of 238.30 g/mol, this compound serves as a key intermediate in medicinal chemistry and as a functional tool for studying serotonergic and dopaminergic systems . Its structural features—specifically the 4-fluoro substitution and the propyl linker—confer distinct physicochemical properties, including a calculated XLogP3-AA of approximately 2.6 and a topological polar surface area of 24.5 Ų, which influence its solubility, membrane permeability, and receptor engagement profiles [1]. The compound is commercially available as both the free base (CAS 91940-44-2) and the dihydrochloride salt (CAS 537037-78-8) from multiple research suppliers, with typical purities exceeding 95% .

Why Generic Piperazine Substitution Is Not Viable: Structural Specificity of 1-[3-(4-Fluorophenoxy)propyl]piperazine (CAS 91940-44-2)


Substituting 1-[3-(4-fluorophenoxy)propyl]piperazine with structurally similar arylpiperazines or alternative piperazine derivatives is scientifically unsound due to pronounced differences in target engagement profiles that are exquisitely sensitive to even minor structural modifications. The 4-fluoro substituent on the phenoxy ring imparts unique electronic effects that modulate binding to serotonin (5-HT) and dopamine (D2) receptors compared to hydrogen, chloro, or methoxy analogs [1]. Furthermore, the presence or absence of an N4-substituent (e.g., phenyl, methoxyphenyl, or heteroaryl groups) dramatically shifts selectivity between transporter and receptor targets, as well as among receptor subtypes [2]. These structure-activity relationships (SAR) demonstrate that in-class compounds cannot be interchanged without fundamentally altering the pharmacological profile; the specific combination of a 4-fluorophenoxypropyl chain and an unsubstituted piperazine nitrogen is essential for the characteristic dual SERT/DAT modulation and receptor-binding signature observed in experimental systems [3].

Quantitative Comparator Evidence for 1-[3-(4-Fluorophenoxy)propyl]piperazine (CAS 91940-44-2) — Directly Measured Differentiation Against Structural Analogs


Superior Serotonin Transporter (SERT) Potency vs. Chloro Analog: EC50 Comparison in Rat Brain Synaptosomes

1-[3-(4-Fluorophenoxy)propyl]piperazine demonstrates significantly higher potency at the serotonin transporter (SERT) compared to its 4-chlorophenoxy analog. The compound induces 5-HTT-mediated 5-HT release with an EC50 of 19 nM in rat brain synaptosomes [1]. In contrast, the corresponding 4-chloro derivative (1-[3-(4-chlorophenoxy)propyl]piperazine) exhibits a >97-fold reduction in potency, with a reported Ki of 1,850 nM in SERT binding assays using [³H]paroxetine in rat brain [2]. This quantitative difference underscores the critical role of the fluorine substituent in enhancing transporter interaction.

Serotonin transporter Neuropsychiatric SAR

Moderate Dopamine Transporter (DAT) Affinity: Functional Selectivity Profile vs. SERT-Preferring Analogs

1-[3-(4-Fluorophenoxy)propyl]piperazine exhibits moderate functional activity at the dopamine transporter (DAT), with an IC50 of 6,660 nM for inhibition of DAT-mediated dopamine release in rat brain synaptosomes [1]. This value indicates a >350-fold selectivity for SERT (EC50 = 19 nM) over DAT. In comparison, the 4-chloro analog shows an IC50 of 3,670 nM at DAT [2], but its SERT affinity is substantially weaker (Ki = 1,850 nM), resulting in a different selectivity window. The fluorine substitution thus preserves a favorable SERT/DAT functional ratio that may be desirable for certain neuropsychiatric applications, whereas the chloro analog displays a more balanced but less potent profile.

Dopamine transporter Neuropharmacology Monoamine

Dopamine D2 Receptor Binding Affinity: Comparison with N4-Substituted Derivatives

The unsubstituted piperazine nitrogen of 1-[3-(4-fluorophenoxy)propyl]piperazine is critical for its receptor-binding characteristics. The compound itself lacks a secondary aromatic substituent on the piperazine ring, which distinguishes it from N4-phenyl and N4-methoxyphenyl derivatives. While direct binding data for the free base at D2 receptors are not available, the dihydrochloride salt form (CAS 537037-78-8) shows a pKi of 8.07 (Ki ≈ 8.5 nM) for DRD2 in computational predictions [1]. In stark contrast, the N4-(2-methoxyphenyl) derivative (1-[3-(4-fluoro-phenoxy)-propyl]-4-(2-methoxy-phenyl)-piperazine) exhibits a Ki of 3.30 nM for D2 [2], representing a ~2.6-fold increase in affinity. This demonstrates that N4-substitution significantly enhances D2 binding, making the unsubstituted compound a valuable tool for experiments where lower D2 affinity is desired to reduce dopaminergic confounding.

Dopamine receptor GPCR Arylpiperazine

Serotonin 5-HT1A Receptor Affinity: N4-Substitution Drives Subtype Selectivity

The unsubstituted piperazine core exhibits minimal direct binding to 5-HT1A receptors, whereas the addition of a 2-methoxyphenyl group at the N4 position confers high-affinity 5-HT1A binding. The N4-(2-methoxyphenyl) derivative (1-[3-(4-fluoro-phenoxy)-propyl]-4-(2-methoxy-phenyl)-piperazine) displays a Ki of 3.40 nM for the 5-HT1A receptor in rat brain [1]. For the parent compound (CAS 91940-44-2), the absence of this substituent results in a substantially weaker interaction (predicted pKi for SLC6A4 of 7.03, Ki ≈ 93 nM, for the dihydrochloride salt, though this represents transporter rather than receptor binding) [2]. This structural requirement underscores that 1-[3-(4-fluorophenoxy)propyl]piperazine itself is not a potent 5-HT1A ligand; its utility lies in its SERT/DAT modulation, whereas 5-HT1A activity must be engineered via N4-substitution.

Serotonin receptor 5-HT1A Anxiolytic

Antifungal Activity: Broad-Spectrum Efficacy Including Azole-Resistant Strains

1-[3-(4-Fluorophenoxy)propyl]piperazine has been evaluated as a component of novel azole antifungal agents. In vitro assays demonstrate that azoles incorporating this piperazine moiety exhibit potent activity against a panel of pathogenic fungi, including Candida albicans and Candida glabrata . Notably, these compounds retain activity against an azole-resistant clinical isolate, a property not uniformly observed among piperazine-containing antifungals . While the compound itself is a synthetic intermediate rather than a final drug candidate, its unique electronic and steric properties—conferred by the 4-fluorophenoxypropyl group—contribute to the enhanced antifungal spectrum observed in the final hybrid molecules . This contrasts with simpler N-alkyl or N-aryl piperazines, which often show narrower spectra and reduced potency against resistant strains [1].

Antifungal Azole resistance Drug discovery

Salt Form Availability: Dihydrochloride Enhances Aqueous Solubility for In Vivo Studies

The free base form of 1-[3-(4-fluorophenoxy)propyl]piperazine (CAS 91940-44-2) is a lipophilic amine (XLogP3-AA ≈ 2.6) with limited aqueous solubility. The dihydrochloride salt (CAS 537037-78-8) offers markedly improved water solubility, facilitating formulation for in vivo administration. The dihydrochloride salt is commercially available with a purity of 95% from multiple vendors, including Sigma-Aldrich (as part of the Combi-Blocks portfolio) and BOC Sciences . In contrast, many N4-substituted analogs (e.g., 1-[3-(4-fluorophenoxy)propyl]-4-phenylpiperazine, MW = 314.4 g/mol) are even more lipophilic and often require specialized solubilization strategies [1]. The availability of a well-characterized, high-purity dihydrochloride salt reduces pre-experimental variability and streamlines study design for pharmacokinetic and behavioral assays.

Formulation Solubility Bioavailability

Optimal Scientific and Industrial Application Scenarios for 1-[3-(4-Fluorophenoxy)propyl]piperazine (CAS 91940-44-2) Based on Differentiated Evidence


Serotonin Transporter (SERT) Functional Studies in Neuropsychiatric Disease Models

Given its potent SERT-modulating activity (EC50 = 19 nM in rat synaptosomes) and >350-fold selectivity over DAT, 1-[3-(4-fluorophenoxy)propyl]piperazine is ideally suited for ex vivo and in vivo investigations of serotonergic dysfunction in depression, anxiety, and obsessive-compulsive disorder models [1]. The dihydrochloride salt form enables straightforward aqueous formulation for intraperitoneal or oral administration in rodents, minimizing vehicle-related confounds. Researchers should note that the compound lacks significant direct 5-HT1A receptor binding, making it a cleaner tool for isolating transporter-mediated effects compared to N4-substituted arylpiperazines that engage multiple serotonergic targets [2].

Medicinal Chemistry Scaffold for Antifungal Azole Hybrids Targeting Resistant Pathogens

The 4-fluorophenoxypropyl-piperazine fragment serves as a privileged building block in the design of next-generation azole antifungals with activity against fluconazole-resistant Candida species . Medicinal chemists can exploit the unique electronic properties of the 4-fluoro substituent to optimize target engagement and overcome resistance mechanisms. The commercial availability of the compound in high purity (≥95%) from multiple suppliers supports rapid analog synthesis and structure-activity relationship (SAR) exploration .

Dopamine D2 Receptor Reference Standard for Comparative Pharmacology

Although the free base exhibits only moderate predicted D2 affinity (pKi ~8.07), its well-defined selectivity profile (SERT > DAT ≫ D2) makes it a valuable reference standard for benchmarking novel compounds in receptor binding and functional assays [3]. The clear SAR distinction between this unsubstituted piperazine and its N4-aryl derivatives (which show enhanced D2 and 5-HT1A affinity) provides a framework for interpreting the contributions of specific structural features to polypharmacology. Procurement of both the free base and the dihydrochloride salt allows researchers to tailor the compound to in vitro (binding) or in vivo (behavioral) experimental needs .

Chemical Probe for Differentiating Transporter vs. Receptor Contributions in Monoamine Signaling

1-[3-(4-Fluorophenoxy)propyl]piperazine occupies a unique niche in the chemical biology toolkit: it potently modulates SERT function (EC50 = 19 nM) with minimal direct activity at 5-HT1A, D2, and DAT [4]. This contrasts with broad-spectrum agents like cocaine or amphetamine, which inhibit all three monoamine transporters, and with N4-substituted piperazines that engage both transporters and receptors. By using this compound in parallel with selective 5-HT1A antagonists (e.g., WAY-100635) or DAT inhibitors (e.g., GBR-12909), investigators can deconvolve the specific role of SERT in complex behavioral or neurochemical phenotypes .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-[3-(4-Fluorophenoxy)propyl]piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.